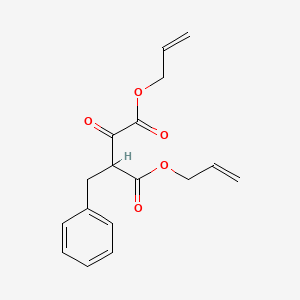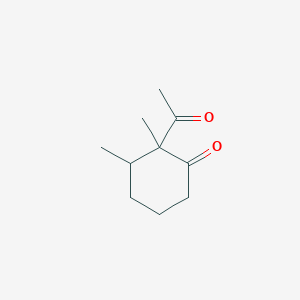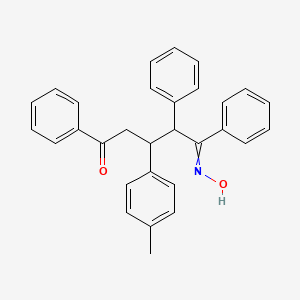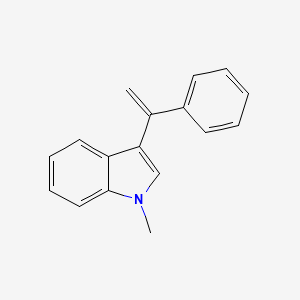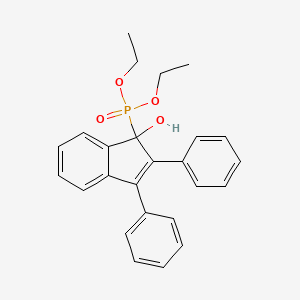
Diethyl (1-hydroxy-2,3-diphenyl-1H-inden-1-yl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (1-hydroxy-2,3-diphenyl-1H-inden-1-yl)phosphonate is a complex organic compound with a unique structure that includes a phosphonate group attached to an indene backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (1-hydroxy-2,3-diphenyl-1H-inden-1-yl)phosphonate typically involves the reaction of 1-hydroxy-2,3-diphenyl-1H-indene with diethyl phosphite under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the phosphonate ester .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl (1-hydroxy-2,3-diphenyl-1H-inden-1-yl)phosphonate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phosphonate group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution reactions could lead to a variety of phosphonate derivatives .
Aplicaciones Científicas De Investigación
Diethyl (1-hydroxy-2,3-diphenyl-1H-inden-1-yl)phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism of action of diethyl (1-hydroxy-2,3-diphenyl-1H-inden-1-yl)phosphonate involves its interaction with specific molecular targets. The phosphonate group can form strong bonds with metal ions, making it useful in catalysis. Additionally, the indene backbone allows the compound to interact with various biological molecules, potentially inhibiting or activating specific pathways .
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl (1-hydroxy-2,3-diphenyl-1H-indol-3-yl)phosphonate
- Diethyl (1-hydroxy-2,3-diphenyl-1H-inden-1-one)phosphonate
Uniqueness
Diethyl (1-hydroxy-2,3-diphenyl-1H-inden-1-yl)phosphonate is unique due to its specific structure, which includes both a phosphonate group and an indene backbone. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research .
Propiedades
Número CAS |
111949-70-3 |
|---|---|
Fórmula molecular |
C25H25O4P |
Peso molecular |
420.4 g/mol |
Nombre IUPAC |
1-diethoxyphosphoryl-2,3-diphenylinden-1-ol |
InChI |
InChI=1S/C25H25O4P/c1-3-28-30(27,29-4-2)25(26)22-18-12-11-17-21(22)23(19-13-7-5-8-14-19)24(25)20-15-9-6-10-16-20/h5-18,26H,3-4H2,1-2H3 |
Clave InChI |
RJOBJUALXOCMRE-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C1(C2=CC=CC=C2C(=C1C3=CC=CC=C3)C4=CC=CC=C4)O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


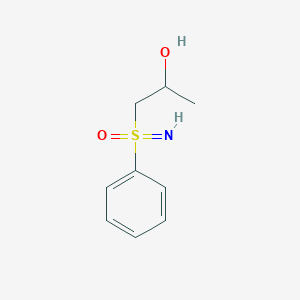
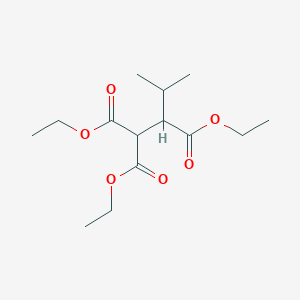
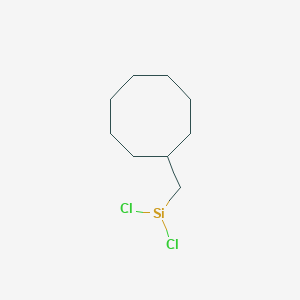
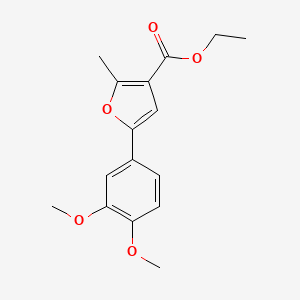
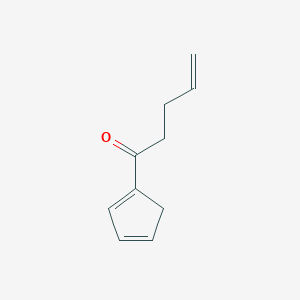

![10-[(Oxiran-2-yl)methyl]-1,4,7-trioxa-10-azacyclododecane](/img/structure/B14296843.png)
![5,6-Dihydrobenzo[h]quinazoline-4(1H)-thione](/img/structure/B14296847.png)
